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Isobutyl 3-phenylpropionate

Cat. No.: B13739789
CAS No.: 28048-94-4
M. Wt: 206.28 g/mol
InChI Key: NIKMBMUTZWKICN-UHFFFAOYSA-N
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Description

Contextualization of Phenylpropionate Esters in Organic Chemistry and Biochemistry

Phenylpropionate esters are a class of organic compounds characterized by a phenyl group attached to a propionate (B1217596) moiety. These esters are formed through the condensation reaction, typically Fischer esterification, between a phenylpropanoic acid derivative and an alcohol. solubilityofthings.comyoutube.com The general structure involves a phenyl ring and an ester functional group, which imparts specific chemical and physical properties.

In organic synthesis, phenylpropionate esters serve as valuable intermediates for creating more complex molecules. Their reactivity allows for the introduction of the phenylpropionate group into various chemical structures, a process utilized in the development of pharmaceuticals and agrochemicals. ontosight.ai For instance, they are used in the synthesis of pyrimidine-based inhibitors of cyclin-dependent kinases. chemicalbook.com

From a biochemical perspective, certain phenylpropionate esters are found naturally in some plants and fruits, contributing to their characteristic aromas. solubilityofthings.comchemicalbook.com Some studies suggest that these esters may be involved in plant signaling processes, such as attracting pollinators. solubilityofthings.com In human metabolism, some phenylpropionate derivatives can be metabolized, and their metabolites may be detected in urine. wikipedia.org

Historical Perspectives on the Research of Isobutyl 3-Phenylpropionate (B1229125) and Related Compounds

Research into phenylpropionate esters has a history intertwined with the development of synthetic organic chemistry and the study of natural products. Early investigations were often driven by the desire to identify and synthesize compounds responsible for the flavors and fragrances of essential oils and fruits. solubilityofthings.comchemicalbook.com Nandrolone phenylpropionate, for example, was first synthesized in 1950 and introduced for medical use in 1959. wikipedia.orgwikipedia.org

The synthesis of various phenylpropionate esters, including isobutyl 3-phenylpropionate, has been a subject of study to optimize reaction conditions and yields. Methods like Fischer esterification, often using acid catalysts, have been extensively explored. nih.govresearchgate.net More recent research has focused on developing more efficient and environmentally friendly "green" esterification methods. nih.gov

The study of related compounds has also provided valuable insights. For example, research into the crystal structure of testosterone (B1683101) phenylpropionate has helped to understand how the ester group influences the molecule's physical properties like solubility. nih.gov Investigations into the synthesis of related esters have also expanded the toolkit for organic chemists. prepchem.comacs.org

Scope and Significance of Academic Inquiry into this compound

Academic inquiry into this compound primarily focuses on its synthesis, chemical properties, and potential applications derived from its molecular structure. Researchers are interested in understanding its physical and chemical characteristics, which are detailed in the table below.

Physical and Chemical Properties of this compound thegoodscentscompany.comchemsrc.comperflavory.com

PropertyValue
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Boiling Point 276.57 °C (estimated)
Flash Point 104.4 °C (estimated)
Vapor Pressure 0.005 mmHg @ 25 °C (estimated)
logP (o/w) 3.790 (estimated)
Water Solubility 16.47 mg/L @ 25 °C (estimated)
Density 0.988 g/cm³
Refractive Index 1.493

The compound is primarily used for experimental and research purposes. thegoodscentscompany.comperflavory.com While it is noted for its potential use in the fragrance and flavor industry due to the characteristic scents of many esters, specific applications for this compound in these areas are not widely documented. perflavory.comontosight.ai Its synthesis is a practical example of esterification reactions, a fundamental concept in organic chemistry education. rsc.org

The significance of academic research on this compound lies in its contribution to the broader understanding of ester chemistry. Studies on its synthesis and properties provide valuable data for computational models that predict the characteristics of other, more complex esters. perflavory.com Furthermore, investigations into its reactivity can lead to the discovery of new synthetic pathways for other valuable organic compounds. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B13739789 Isobutyl 3-phenylpropionate CAS No. 28048-94-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28048-94-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-methylpropyl 3-phenylpropanoate

InChI

InChI=1S/C13H18O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3

InChI Key

NIKMBMUTZWKICN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CCC1=CC=CC=C1

Origin of Product

United States

Occurrence and Natural Distribution of Isobutyl 3 Phenylpropionate

Environmental Presence and Distribution Patterns

The presence of isobutyl 3-phenylpropionate (B1229125) and related compounds is not confined to food matrices; they are also found in the broader environment, often as a result of their use in personal care products. brieflands.com Fragrances containing various esters, including ethyl 3-phenylpropionate, are released into the environment through wastewater systems. brieflands.comresearchgate.net While these compounds are not classified as 'Persistent, Bioaccumulative and Toxic', their continuous release into aquatic environments is a subject of ongoing research. brieflands.com The primary route of exposure to the environment is through municipal wastewater, as these products are washed off during daily activities like bathing and cleaning. brieflands.com

Biosynthesis and Biotransformation Pathways

Enzymatic Pathways Leading to Phenylpropionate Esters

The synthesis of phenylpropionate esters is not a singular event but rather the culmination of a series of enzymatic reactions, starting from fundamental building blocks and leading to the final ester product.

The phenylpropanoid pathway is a crucial metabolic route in plants and microorganisms that produces a wide array of phenolic compounds from the amino acids phenylalanine and tyrosine. wikipedia.org This pathway is the primary source of the 3-phenylpropionic acid backbone of isobutyl 3-phenylpropionate (B1229125).

The process begins with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgoup.com In some organisms, tyrosine can also be used to produce p-coumaric acid via the enzyme phenylalanine/tyrosine ammonia-lyase (PTAL). wikipedia.org Following these initial steps, a series of hydroxylation, methylation, and ligation reactions, catalyzed by enzymes such as cinnamic acid 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), generate a variety of hydroxycinnamic acids and their CoA esters, such as p-coumaroyl-CoA. nih.govosti.gov These intermediates, including cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid, are central to the biosynthesis of lignin, flavonoids, and, importantly, phenylpropionate derivatives. wikipedia.orgresearchgate.net The reduction of the carboxylic acid group of these intermediates leads to the formation of the corresponding alcohols, which can then be esterified. osti.gov

Table 1: Key Enzymes of the Phenylpropanoid Pathway

Enzyme Abbreviation Function Reference
Phenylalanine Ammonia-Lyase PAL Catalyzes the conversion of L-phenylalanine to cinnamic acid. wikipedia.orgoup.com
Cinnamic acid 4-hydroxylase C4H Catalyzes the hydroxylation of cinnamic acid to p-coumaric acid. nih.gov
4-Coumarate:CoA Ligase 4CL Activates various hydroxycinnamic acids by converting them to their corresponding CoA-esters. nih.govosti.gov
Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyltransferase HCT Transfers hydroxycinnamoyl groups to shikimate or quinate. nih.govresearchgate.net
Cinnamoyl-CoA Reductase CCR Reduces cinnamoyl-CoA esters to their corresponding aldehydes. nih.gov

The final step in forming isobutyl 3-phenylpropionate is the esterification of 3-phenylpropionic acid with isobutanol. This reaction can be efficiently catalyzed by biocatalysts, particularly lipases, which are valued for their high selectivity and ability to function in non-aqueous environments. scielo.br

Research has demonstrated the successful use of various lipases for synthesizing phenylpropionate esters. For instance, lipase (B570770) B from Candida antarctica (CALB), often immobilized as Novozym 435, is a widely used and effective catalyst for the esterification of 3-phenylpropionic acid. mdpi.comnih.gov Studies have also utilized lipases from Yarrowia lipolytica and Rhizomucor miehei. researchgate.netnih.gov The biomass of Y. lipolytica has shown high conversion rates (up to 95% in 24 hours) for the esterification of 3-phenylpropanoic acid with ethanol. mdpi.comresearchgate.net

The efficiency of these enzymatic reactions is influenced by several factors, including the choice of solvent, temperature, and the molar ratio of the substrates. researchgate.net While some reactions are performed in organic solvents like isooctane (B107328) or n-heptane, solvent-free systems are also being explored as a "green" alternative. scielo.brresearchgate.netresearchgate.net Molecular dynamics studies have been employed to understand the substrate specificity of lipases like CALB, revealing that the structural rigidity of the acid substrate can impact the reaction's efficiency. nih.gov

Table 2: Examples of Lipase-Catalyzed Esterification of Phenylpropionic Acid Derivatives

Lipase Source Substrates Product Key Findings Reference
Yarrowia lipolytica biomass 3-Phenylpropanoic acid, Ethanol Ethyl 3-phenylpropanoate 95% conversion after 24 hours in isooctane. mdpi.comresearchgate.net
Candida antarctica Lipase B (CALB) 3-Phenylpropionic acid, Cinnamic acid Corresponding esters Molecular dynamics studies revealed a 2-step binding mechanism and explained lower efficiency for more rigid acids. nih.gov
Rhizomucor miehei lipase 3-Phenylpropanoic acid, (4-chlorophenyl)methanol 4-chlorobenzyl 3-phenylpropanoate Reaction in aqueous nanomicelles increased conversion significantly compared to buffer alone. nih.gov
Aspergillus oryzae mycelia 2-Phenylpropionic acid, Ethanol Ethyl 2-phenylpropionate Lyophilized mycelia proved to be effective biocatalysts for the acylation in n-heptane. scielo.brresearchgate.net

Microorganisms have developed catabolic pathways to utilize aromatic compounds like 3-phenylpropionic acid (PP) as a carbon source. In Escherichia coli K-12, the breakdown of PP is initiated by a dioxygenolytic pathway encoded by the hca gene cluster. asm.orgnih.gov

This pathway begins with the oxidation of the phenyl ring by 3-phenylpropionate dioxygenase, an enzyme complex encoded by the hcaA1A2CD genes. asm.orgnih.gov This enzyme introduces two oxygen atoms to the aromatic ring, forming 3-(2,3-dihydroxyphenyl)propionate. nih.gov Subsequently, the enzyme cis-dihydrodiol dehydrogenase, encoded by the hcaB gene, oxidizes this intermediate. asm.orgnih.gov The expression of these catabolic genes is controlled by the HcaR protein, a transcriptional activator. nih.gov This initial catabolic module is the first step in the mineralization of 3-phenylpropionic acid, with further breakdown proceeding through the mhp-encoded meta-fission pathway. asm.orgnih.gov

Table 3: The hca Gene Cluster in E. coli for 3-Phenylpropionic Acid Catabolism

Gene(s) Encoded Enzyme Function in Pathway Reference
hcaA1A2CD 3-Phenylpropionate Dioxygenase Oxidizes 3-phenylpropionic acid to 3-(2,3-dihydroxyphenyl)propionate. asm.orgnih.gov
hcaB 3-phenylpropionate-dihydrodiol dehydrogenase Oxidizes the dihydroxy intermediate. asm.orgnih.gov
hcaR Transcriptional Regulator Acts as a positive regulator for the expression of the hca operon. asm.orgnih.gov

Precursor Compounds and Metabolic Flux Analysis

The direct precursors for the synthesis of this compound are 3-phenylpropionic acid and isobutanol. The former is a product of the phenylpropanoid pathway, while the latter is derived from the catabolism of amino acids like valine.

To quantitatively understand and optimize the biosynthesis of precursors like 3-phenylpropionic acid, researchers employ Metabolic Flux Analysis (MFA). MFA is a powerful technique used to determine the rate of metabolic reactions (fluxes) within a biological system. psu.edu By using stable isotope labeling (e.g., with ¹³C-labeled phenylalanine) and tracking the label's incorporation into various metabolites, MFA can provide a snapshot of the carbon flow through a metabolic network. nih.govpurdue.edu

Studies on the phenylpropanoid pathway in plants like potato and Arabidopsis have used MFA to:

Quantify the rates of formation and conversion of key intermediates like chlorogenic acid and N-p-coumaroyloctopamine. nih.govnih.gov

Demonstrate the activation of specific branches of the pathway in response to external stimuli, such as wounding or elicitor treatment. oup.compsu.edu

Identify potential rate-limiting steps in the pathway, with evidence suggesting that the availability of the initial substrate, phenylalanine, can be a limiting factor for flux into the network. purdue.edu

Chemical Synthesis Methodologies and Reaction Mechanisms

Conventional Esterification Techniques for Phenylpropionate Synthesis

Traditional methods for synthesizing phenylpropionate esters like isobutyl 3-phenylpropionate (B1229125) primarily rely on direct acid-catalyzed reactions or the use of coupling agents to facilitate the formation of the ester bond.

Direct esterification, most notably the Fischer-Speier esterification, represents a fundamental approach to synthesizing isobutyl 3-phenylpropionate. This method involves the reaction of 3-phenylpropionic acid with isobutanol in the presence of an acid catalyst. synarchive.comorganic-chemistry.org

The reaction mechanism is an acid-catalyzed nucleophilic acyl substitution. jk-sci.com It proceeds through the following key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the 3-phenylpropionic acid, which significantly increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com

Nucleophilic Attack : The isobutanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl group, expelling a molecule of water. organic-chemistry.org

Deprotonation : The protonated ester is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to regenerate the catalyst and yield the final product, this compound. masterorganicchemistry.com

Being an equilibrium process, the reaction's yield can be maximized by either using an excess of one reactant (typically the more affordable isobutanol) or by removing water from the reaction mixture as it forms, for instance, through azeotropic distillation. organic-chemistry.org

Table 1: Common Catalysts and Conditions for Fischer-Speier Esterification

Catalyst Typical Conditions Role
Sulfuric Acid (H₂SO₄) Reflux temperature, excess alcohol Brønsted-Lowry acid, protonates the carboxylic acid
p-Toluenesulfonic Acid (p-TsOH) Reflux with Dean-Stark trap to remove water Brønsted-Lowry acid, often easier to handle than H₂SO₄
Lewis Acids (e.g., FeCl₃, AlCl₃) Varies, can be milder than strong Brønsted acids Activates carbonyl group by coordination organic-chemistry.org
Solid Acid Catalysts High temperature, continuous flow or batch Heterogeneous catalysts, facilitate easier product purification researchgate.net

To overcome the often harsh conditions of acid catalysis, condensation reactions employing carbodiimides, such as the Steglich esterification, offer a mild and efficient alternative for synthesizing this compound. organic-chemistry.orgnih.gov This method is particularly effective for substrates that may be sensitive to strong acids. organic-chemistry.org The most common reagents are N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org

The reaction mechanism involves:

Activation of Carboxylic Acid : DCC reacts with 3-phenylpropionic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

Acyl Transfer to Catalyst : DMAP, being a more potent nucleophile than isobutanol, attacks the O-acylisourea intermediate. This step forms a reactive N-acylpyridinium salt ("active ester"). organic-chemistry.org This intermediate is crucial as it avoids the intramolecular rearrangement of the O-acylisourea into a non-reactive N-acylurea byproduct. organic-chemistry.org

Nucleophilic Attack by Alcohol : The isobutanol then reacts with the N-acylpyridinium salt to form the desired this compound.

Byproduct Formation : The protonated DCC byproduct is eliminated as N,N'-dicyclohexylurea (DCU), a stable and poorly soluble solid that can typically be removed by filtration. organic-chemistry.org

This method's key advantage is its ability to proceed under neutral and often room-temperature conditions, leading to high yields even with sterically hindered alcohols. organic-chemistry.org

Table 2: Key Reagents in Carbodiimide-Mediated Esterification

Reagent Abbreviation Function
N,N'-Dicyclohexylcarbodiimide DCC Dehydrating agent, activates the carboxylic acid to form an O-acylisourea intermediate nih.gov
4-Dimethylaminopyridine DMAP Acyl-transfer catalyst, forms a highly reactive N-acylpyridinium intermediate organic-chemistry.orgnih.gov
N,N'-Diisopropylcarbodiimide DIC Alternative to DCC, the resulting urea (B33335) byproduct is often more soluble
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide EDC Water-soluble carbodiimide, allows for easier workup as the urea byproduct can be removed with an aqueous wash nih.gov

Advanced Synthetic Strategies

Modern organic synthesis seeks to improve upon traditional methods by enhancing efficiency, selectivity, and environmental compatibility. Advanced strategies for preparing this compound include electrochemistry, novel catalytic systems, and process-intensified one-pot reactions.

A novel approach to ester synthesis involves the use of electroreduction. This technique can be applied to the synthesis of esters from carboxylic acids like 3-phenylpropionic acid. researchgate.net The reaction proceeds by the electrochemical reduction of the carboxylic acid in the presence of a supporting electrolyte, followed by the addition of an alkyl halide, such as isobutyl bromide or iodide. researchgate.net

The proposed mechanism involves the generation of a highly reactive carboxylate ion intermediate during the electroreduction process. researchgate.net This carboxylate anion, paired with an ammonium (B1175870) counter-cation from the electrolyte, then acts as a potent nucleophile. The subsequent addition of an isobutyl halide results in a nucleophilic substitution (SN2) reaction, displacing the halide and forming the this compound ester. researchgate.net This method has been shown to produce moderate to good yields for the esterification of 3-phenylpropanoic acid. researchgate.net

Table 3: Example Yields for Electroreduction-Mediated Esterification of Various Carboxylic Acids

Carboxylic Acid Alkyl Halide Ester Product Isolated Yield (%)
Benzoic Acid n-Butyl Iodide n-Butyl Benzoate 70
3-Phenylpropanoic Acid n-Butyl Iodide n-Butyl 3-Phenylpropanoate 65
Cinnamic Acid n-Butyl Iodide n-Butyl Cinnamate (B1238496) 68
Benzoic Acid 1-Bromo-4-chlorobutane 4-Chlorobutyl Benzoate 81

Data derived from a study on the esterification of various carboxylic acids using electroreduction, illustrating the general efficacy of the method. researchgate.net

The use of earth-abundant and less toxic metal catalysts is a significant area of modern synthetic chemistry. Ferric(III) chloride (FeCl₃) is an inexpensive, readily available, and effective Lewis acid catalyst for esterification reactions. organic-chemistry.orgmdpi.com

In this catalytic cycle, the Lewis acid FeCl₃ coordinates to the carbonyl oxygen of 3-phenylpropionic acid. nih.gov This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic. acsgcipr.org This activation facilitates the nucleophilic attack by isobutanol, which can proceed under milder conditions than traditional Brønsted acid catalysis. The reaction ultimately yields this compound and water, with the FeCl₃ catalyst being regenerated. This method is part of a broader class of Lewis acid-catalyzed transformations that offer alternatives to protic acids. nih.govacs.orgnih.gov Ferric chloride has also been utilized as a catalyst in one-pot syntheses of esters from carboxylic acids by first converting the acid to an acyl chloride in situ, followed by the addition of an alcohol. organic-chemistry.org

To enhance synthetic efficiency and align with the principles of green chemistry, multi-component reactions (MCRs) and one-pot syntheses are highly desirable. nih.govmdpi.com These strategies combine several synthetic steps into a single operation without isolating intermediates, thereby saving time, solvents, and resources. tsijournals.com

A hypothetical one-pot synthesis of this compound could start from a precursor to 3-phenylpropionic acid. For instance, cinnamaldehyde (B126680) can be hydrogenated to 3-phenylpropanal, which is then oxidized to 3-phenylpropionic acid. google.com Instead of isolating the acid, the crude reaction mixture could be directly subjected to esterification conditions (e.g., addition of isobutanol and an acid catalyst) in the same reaction vessel to yield the final product. google.com

Multi-component reactions, by definition, involve three or more reactants coming together in a single step to form a product that incorporates portions of all reactants. informahealthcare.com While a specific MCR for this compound is not prominently described, the principles of MCRs—such as atom economy and step economy—drive the innovation of such convergent synthetic routes. mdpi.com

Table 4: Advantages of One-Pot and Multi-Component Methodologies

Feature Description
Step Economy Reduces the number of synthetic steps and purification stages. mdpi.com
Atom Economy Maximizes the incorporation of atoms from reactants into the final product, minimizing waste. mdpi.com
Time Efficiency Significantly shortens the overall synthesis time by eliminating intermediate workups.
Reduced Solvent Usage Decreases the overall volume of solvents needed for reactions and purifications, leading to a greener process.
Increased Complexity Allows for the rapid construction of complex molecules from simple starting materials. nih.gov

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of single-enantiomer compounds is a significant challenge in modern organic chemistry. For this compound, achieving high enantiomeric purity involves specialized catalytic systems that can differentiate between prochiral faces of a substrate or selectively react with one enantiomer in a racemic mixture.

Kinetic Resolution in Ester Synthesis

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer. In the context of this compound synthesis, enzyme-catalyzed kinetic resolution is particularly prominent.

Lipases are a class of enzymes that have demonstrated exceptional utility in the kinetic resolution of a variety of esters, including those structurally related to this compound. almacgroup.com These biocatalysts can exhibit high enantioselectivity in either hydrolysis or transesterification reactions under mild conditions.

Reaction Mechanism:

The general principle of lipase-catalyzed kinetic resolution of a racemic ester involves the selective hydrolysis of one enantiomer, leaving the other unreacted. For instance, in a racemic mixture of this compound, a lipase (B570770) might preferentially hydrolyze the (R)-enantiomer to 3-phenylpropionic acid and isobutanol, while the (S)-enantiomer remains largely unreacted. This results in a mixture of the unreacted (S)-ester and the (R)-acid, which can then be separated.

Several lipases have been successfully utilized for the kinetic resolution of structurally similar 3-aryl alkanoic acids and their esters. Lipases from Pseudomonas cepacia, Candida antarctica (specifically Lipase B, CALB), and Aspergillus niger are among the most effective. almacgroup.commdpi.comgoogle.com The choice of lipase, solvent, and acylating agent (in the case of transesterification) can significantly influence both the reaction rate and the enantioselectivity.

Table 1: Lipase-Catalyzed Kinetic Resolution of 3-Aryl Alkanoic Acid Esters

SubstrateLipase SourceReaction TypeEnantiomeric Excess (ee %) of ProductEnantiomeric Excess (ee %) of Unreacted SubstrateReference
Ethyl 3-phenylbutanoatePseudomonas cepaciaHydrolysis>95% ((S)-acid)>95% ((R)-ester) almacgroup.com
Ethyl 3-(p-tolyl)butanoateCandida antarctica Lipase BHydrolysis>99% ((S)-acid)- almacgroup.com
Racemic 1-phenylethanolPseudomonas cepaciaTransesterification>99%-
Racemic FlurbiprofenCandida antarctica Lipase BEsterification89.6% ((R)-ester)-

Asymmetric Catalysis in Phenylpropionate Production

Asymmetric catalysis offers a more direct and atom-economical approach to enantiomerically pure compounds compared to kinetic resolution. In this strategy, a chiral catalyst directs the reaction of a prochiral substrate to selectively form one enantiomer over the other. For the synthesis of chiral 3-phenylpropionates, two primary asymmetric catalytic methods are prevalent: the asymmetric hydrogenation of corresponding unsaturated precursors and the asymmetric conjugate addition to cinnamate esters.

Asymmetric Hydrogenation:

The asymmetric hydrogenation of α,β-unsaturated esters, such as isobutyl cinnamate, is a powerful method for producing chiral 3-phenylpropionates. This reaction involves the addition of hydrogen across the double bond, guided by a chiral transition metal catalyst, typically based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands. rsc.org

The enantioselectivity of the hydrogenation is determined by the chiral environment created by the ligand around the metal center. The substrate coordinates to the metal, and the chiral ligand directs the hydrogen delivery to one of the two prochiral faces of the double bond.

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Cinnamate Derivatives

SubstrateChiral LigandCatalystEnantiomeric Excess (ee %)ConfigurationReference
Methyl α-acetamidocinnamate(R,R)-DIPAMP[Rh(COD)(DIPAMP)]BF₄95%R rsc.org
Ethyl β-cyanocinnamateZhaoPhos[Rh(COD)₂]BF₄up to 99%- scispace.com
Methyl cinnamate(S)-BINAPRu(OAc)₂(BINAP)85%S

Asymmetric Conjugate Addition:

Another prominent strategy is the asymmetric conjugate addition (or Michael addition) of nucleophiles to cinnamate esters. acs.orgnih.gov In this approach, a carbon or hydride nucleophile is added to the β-position of the α,β-unsaturated ester, guided by a chiral catalyst. Copper-based catalysts with chiral phosphine or N-heterocyclic carbene (NHC) ligands are commonly employed for this transformation.

The reaction mechanism involves the formation of a chiral catalyst-substrate complex, which then reacts with the nucleophile. The stereochemical outcome is controlled by the chiral ligand, which shields one face of the Michael acceptor, leading to the preferential formation of one enantiomer of the 3-phenylpropionate product.

Table 3: Asymmetric Conjugate Addition to Cinnamate Esters

Michael AcceptorNucleophileCatalyst SystemEnantiomeric Excess (ee %)Reference
Ethyl cinnamateEt₂ZnCu(OTf)₂ / (S)-TOL-BINAP96% acs.org
tert-Butyl cinnamateMeMgBrCuBr·SMe₂ / (R,S)-Josiphos95% acs.org
N-Enoyl-oxazolidinonesAlkylzinc reagentsCu-NHC complexup to 98%

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to isolating Isobutyl 3-phenylpropionate (B1229125) from intricate mixtures of volatile and semi-volatile compounds. By exploiting the differential partitioning of analytes between a stationary and a mobile phase, these methods provide the high-resolution separation necessary for subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like Isobutyl 3-phenylpropionate. frontiersin.org In this method, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint for identification. nih.gov

The Electron Ionization (EI) mass spectrum of this compound is characterized by specific ion fragments that are crucial for its identification. The molecular ion peak [M]+ may be observed, but often the most abundant peaks correspond to stable fragments resulting from the molecule's cleavage. For instance, the mass spectrum for the similar compound isopropyl 3-phenylpropionate shows key peaks at m/z 104, 91, and 150, which can be compared to the fragmentation pattern of the isobutyl ester for confirmation. nih.gov The combination of the compound's retention time on the GC column and its unique mass spectrum allows for highly confident identification, often confirmed by comparison to spectral libraries and analytical standards. nih.gov

Table 1: GC-MS Fragmentation Data for Phenylpropionate Esters This table is illustrative and based on typical fragmentation patterns. Actual data may vary based on instrumental conditions.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile and semi-volatile compounds like this compound from solid, liquid, or gaseous samples. mdpi.com The method involves exposing a fused-silica fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample) news-medical.net. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. nih.gov The fiber is subsequently retracted and inserted into the hot injector of a GC-MS system, where the analytes are thermally desorbed for analysis. d-nb.info

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. nih.gov For general volatile analysis, fibers such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often employed due to their affinity for a wide range of analytes. nih.gov The coupling of HS-SPME with GC-MS provides a sensitive and automated method for detecting trace levels of aroma compounds like this compound in complex matrices such as foods and environmental samples, minimizing matrix interference. mdpi.comnih.gov

Aroma Extract Dilution Analysis (AEDA) and Gas Chromatography-Olfactometry (GC-O)

To determine the sensory relevance of this compound within a complex aroma profile, Gas Chromatography-Olfactometry (GC-O) is employed. wikipedia.org This technique splits the effluent from the GC column, directing it simultaneously to a mass spectrometer and a sniffing port where a trained sensory panelist assesses the odor of the eluting compounds. nih.govaidic.it This allows for the direct correlation of a specific aroma character with a chromatographic peak. nih.gov

Spectroscopic Techniques for Structural Elucidation

While chromatographic methods are excellent for separation and identification based on fragmentation patterns, spectroscopic techniques provide definitive information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. uwlax.edu It provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl group, the methylene protons of the propionate (B1217596) chain, and the methine and methyl protons of the isobutyl group. The splitting patterns (e.g., triplets, doublets, multiplets) arise from spin-spin coupling between adjacent protons and are key to confirming the connectivity of the atoms. core.ac.uk

¹³C NMR provides information on the different types of carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their functional groups (e.g., carbonyl, aromatic, aliphatic).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on standard chemical shift ranges and data from similar structures. Values are in ppm relative to TMS.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. nih.gov Unlike standard MS, which provides nominal mass-to-charge ratios, HRMS measures m/z values to a very high degree of accuracy (typically to four or more decimal places). mdpi.com This precision allows for the calculation of a unique elemental formula.

For this compound (C₁₃H₁₈O₂), HRMS can distinguish its exact mass from other isomeric or isobaric compounds that might have the same nominal mass. This capability is invaluable in complex sample analysis where chromatographic co-elution might occur, providing an additional layer of confirmation for the compound's identity. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a definitive analytical technique used to identify the functional groups present in a molecule, such as this compound. By measuring the absorption of infrared radiation at various wavelengths, an FTIR spectrum provides a unique molecular fingerprint. The spectrum for this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.

The key functional groups within this compound—the ester group (C=O, C-O), the aromatic phenyl ring (C=C, C-H), and the aliphatic isobutyl and propionate chains (C-H)—each produce distinct and identifiable peaks in the IR spectrum. The carbonyl (C=O) stretch of the ester is typically one of the strongest and most prominent absorptions, appearing in a characteristic region of the spectrum. masterorganicchemistry.com The presence of the aromatic ring is confirmed by overtone bands and C-H stretching vibrations at wavenumbers above 3000 cm⁻¹. masterorganicchemistry.comyoutube.com

The table below outlines the principal infrared absorption bands anticipated for this compound, based on its molecular structure.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 3000 Strong
Ester C=O Stretch 1735 - 1750 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
Aliphatic C-H Bend 1370 - 1470 Medium
Ester C-O Stretch 1150 - 1250 Strong

Quantitative Analysis Methods (e.g., Stable Isotope Dilution Analysis (SIDA))

Accurate quantification of flavor and aroma compounds like this compound, especially in complex matrices such as food and beverages, requires highly precise and reliable analytical methods. bohrium.comnih.gov Stable Isotope Dilution Analysis (SIDA) is a premier quantitative technique that fulfills these requirements, offering high accuracy and precision by mitigating challenges such as matrix effects and analyte loss during sample preparation. bohrium.comtaylorfrancis.comalfa-chemistry.com

The core principle of SIDA involves adding a known quantity of an isotopically labeled version of the target analyte to the sample to serve as an internal standard. alfa-chemistry.comnih.gov For the analysis of this compound, a suitable internal standard would be, for example, deuterium-labeled this compound (e.g., this compound-d5). This labeled standard is chemically identical to the natural analyte and exhibits the same behavior during extraction, derivatization, and chromatographic analysis. taylorfrancis.comresearchgate.net

Because the labeled internal standard and the unlabeled analyte are nearly identical, any loss of the analyte during sample workup will be accompanied by a proportional loss of the internal standard. nih.gov The quantification is based on the measured ratio of the mass spectrometric signal of the target analyte to that of the isotopically labeled standard. alfa-chemistry.com This ratio is unaffected by variations in sample volume or extraction efficiency, leading to a highly accurate determination of the analyte's concentration. taylorfrancis.comnih.gov SIDA, typically coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is widely regarded as a reference method for the quantification of trace-level organic compounds, including volatile flavor components. nih.govresearchgate.nettandfonline.com

Role in Flavor and Aroma Chemistry

Sensory Perception and Odor Activity Values (OAVs) of Phenylpropionate Esters

The perception of esters is influenced by their molecular structure. The "isobutyl" portion of isobutyl 3-phenylpropionate (B1229125), compared to the more commonly studied "ethyl" or "methyl" esters, will influence its volatility and interaction with olfactory receptors, likely resulting in a unique sensory profile that could be characterized by fruity and perhaps slightly chemical or solvent-like notes, typical of many isobutyl esters.

Contribution to Specific Food and Beverage Profiles

Esters are fundamental to the characteristic aromas of a vast array of foods and beverages, including beer, chocolate, and fruits. They are often products of fermentation or natural enzymatic reactions within the plant.

The aroma of chocolate is a complex tapestry woven from hundreds of volatile compounds generated during the fermentation, drying, and roasting of cocoa beans. Esters play a crucial role in the fruity and floral notes of fine chocolate. While compounds like isobutyl acetate have been identified as discriminant compounds in some cocoa genotypes, the presence of isobutyl 3-phenylpropionate in chocolate has not been specifically documented in scientific studies. The formation of esters in cocoa is linked to the metabolic activity of yeasts during fermentation, which convert sugars and amino acids into a variety of volatile compounds.

Fruits are a rich source of a diverse range of esters, which are primary contributors to their characteristic aromas. The volatile profiles of fruits are dynamic and change during ripening. While numerous isobutyl esters, such as isobutyl acetate, are found in various fruits and contribute to their fruity aromas, the natural occurrence of this compound in fruit volatile profiles is not reported. The biosynthesis of esters in fruits involves the esterification of alcohols with acyl-CoAs, a process catalyzed by alcohol acyltransferase (AAT) enzymes. The specificities of these enzymes largely determine the types of esters produced.

Flavor Threshold Determination and Sensory Evaluation Methodologies

The flavor threshold of a compound is the minimum concentration at which it can be detected by a sensory panel. Determining these thresholds is fundamental to understanding the impact of a compound on flavor. Methodologies for threshold determination, such as the ascending method of limits and the 3-Alternative Forced Choice (3-AFC) method, are standardized procedures used in sensory science.

These evaluations typically involve trained panelists who are presented with a series of solutions of the compound at varying concentrations in a neutral base (e.g., water, dilute ethanol solution, or a model food system). The data is then statistically analyzed to determine the concentration at which a significant portion of the panel can reliably detect the substance.

Modern sensory evaluation also employs instrumental techniques to complement human perception. Gas Chromatography-Olfactometry (GC-O) is a powerful tool where separated volatile compounds from a sample are sniffed by a trained panelist as they elute from the gas chromatograph. This allows for the identification of odor-active compounds in a complex mixture. Other techniques include:

Quantitative Descriptive Analysis (QDA®): A method where trained panelists quantify the intensities of specific sensory attributes.

Flavor Profile Analysis: A technique to describe the aroma and flavor of a product in a comprehensive manner.

Due to the lack of specific research, the flavor threshold for this compound has not been established.

Interactions with Other Aroma Compounds in Complex Matrices

The perception of a single aroma compound can be significantly altered by the presence of other compounds in a food matrix. These interactions can be synergistic (the perceived intensity is greater than the sum of the individual intensities), additive (the perceived intensity is the sum of the individual intensities), or antagonistic/masking (the perceived intensity is less than the sum of the individual intensities).

Biotechnological Applications and Engineered Production

Enzymatic Production of Esters for Industrial Applications

Enzymatic synthesis, or biocatalysis, has emerged as a powerful tool for the industrial production of esters like isobutyl 3-phenylpropionate (B1229125). This method typically involves the use of lipases (triacylglycerol hydrolases, EC 3.1.1.3) to catalyze the esterification reaction between 3-phenylpropionic acid and isobutanol. Lipases are highly efficient, selective, and can function in non-aqueous environments, which is advantageous for ester synthesis as it shifts the reaction equilibrium towards product formation. The use of immobilized enzymes, where the lipase (B570770) is fixed onto a solid support, is particularly common as it allows for easy separation of the catalyst from the reaction mixture, enabling enzyme reuse and continuous process operation.

The efficiency and yield of the enzymatic synthesis of esters are highly dependent on several key process parameters. Optimization of these parameters is crucial for developing an economically viable industrial process. While specific studies on isobutyl 3-phenylpropionate are limited, extensive research on analogous short-chain flavor esters, such as isobutyl propionate (B1217596), provides a clear framework for process optimization.

Key parameters that are typically optimized include:

Temperature: Enzyme activity is temperature-dependent, with an optimal temperature at which the reaction rate is maximized. For many common lipases, such as Novozym® 435 (immobilized lipase from Candida antarctica), this is often in the range of 40-60°C.

Enzyme Loading: The concentration of the enzyme directly influences the reaction rate. However, due to the cost of enzymes, it is essential to determine the minimum amount required to achieve a high conversion in a reasonable timeframe.

Substrate Molar Ratio: The ratio of alcohol to acid can significantly affect the reaction equilibrium. Often, a molar excess of one of the substrates (typically the less expensive one, isobutanol) is used to drive the reaction towards higher ester conversion.

Water Content: While lipases require a small amount of water to maintain their active conformation, excess water can promote the reverse reaction (hydrolysis), reducing the ester yield. In solvent-free systems, controlling water activity is a critical optimization parameter.

Agitation Speed: In a stirred-tank reactor, proper mixing is necessary to ensure adequate contact between the substrates and the immobilized enzyme, overcoming mass transfer limitations.

The following table summarizes optimized conditions found in the literature for the synthesis of a similar ester, isobutyl propionate, using immobilized lipase in a solvent-free system.

ParameterOptimized ValueOutcome
Temperature 40°CAchieved high conversion while maintaining enzyme stability.
Enzyme Loading 5% (w/w)Sufficient for high reaction rate without excessive cost.
Acid to Alcohol Molar Ratio 1:3Excess alcohol shifted equilibrium to favor ester formation.
Stirring Speed 300 rpmEnsured adequate mixing and reduced mass transfer limitations.
Reaction Time 10 hoursResulted in a conversion of 92.52%.

This data is based on the synthesis of isobutyl propionate and serves as an illustrative example for the optimization of this compound production.

The choice of reactor is critical for the successful scale-up of a biocatalytic process from the laboratory to an industrial scale. The primary goals in reactor design are to maximize productivity, ensure process stability, and facilitate product recovery. For enzymatic esterification, several reactor configurations can be considered.

Batch Stirred-Tank Reactor (BSTR): This is the simplest and most common type of reactor used for biocatalysis. The substrates and immobilized enzyme are loaded into a tank and agitated for the duration of the reaction. BSTRs are versatile and easy to operate, but their productivity can be limited by batch-to-batch downtime.

Continuous Stirred-Tank Reactor (CSTR): In a CSTR, reactants are continuously fed into the reactor while the product mixture is continuously withdrawn. This allows for steady-state operation. However, CSTRs can be inefficient for reactions that are inhibited by high substrate concentrations, and achieving complete conversion may require multiple CSTRs in series.

Plug-Flow Reactor (PFR): A PFR, often in the form of a packed-bed reactor (PBR) where the immobilized enzyme serves as the packing material, is generally the most efficient configuration for continuous biocatalytic processes. Reactants flow through the reactor without back-mixing, creating concentration gradients similar to those in a batch reactor over time. This design often leads to higher conversion rates and productivity compared to a CSTR of the same volume.

Reactor TypeOperation ModeMixing CharacteristicsKey AdvantagesKey Disadvantages
BSTR BatchWell-mixedSimple, versatile, easy to control.Downtime between batches, lower productivity.
CSTR ContinuousWell-mixedSteady-state operation, good temperature control.Lower conversion per unit volume, potential for substrate inhibition.
PFR / PBR ContinuousNo back-mixingHigh conversion, high productivity, efficient use of catalyst.More complex to operate, potential for pH/temperature gradients.

For the production of this compound, a packed-bed reactor using an immobilized lipase would likely be the most effective choice for large-scale, continuous production due to its high efficiency and productivity.

Genetic Engineering Approaches for Enhanced Biosynthesis in Microorganisms

While enzymatic synthesis uses isolated enzymes, a whole-cell biocatalysis approach involves engineering microorganisms to produce the target chemical directly from simple feedstocks like glucose. For this compound, this would involve engineering a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to synthesize the two precursors, 3-phenylpropionic acid (3-PPA) and isobutanol, which could then be esterified.

Biosynthesis of 3-Phenylpropionic Acid (3-PPA): The synthesis of 3-PPA in a microbial host can be achieved by introducing a pathway that converts the amino acid L-phenylalanine or the precursor tyrosine into 3-PPA. acs.org An engineered pathway in E. coli has been demonstrated to produce 3-PPA from tyrosine by introducing two key enzymes: tyrosine ammonia (B1221849) lyase (TAL) and enoate reductase. acs.org Genetic engineering strategies to enhance 3-PPA production include:

Overexpressing genes in the host's native L-phenylalanine or tyrosine biosynthesis pathway to increase the precursor pool. nih.gov

Introducing heterologous genes for enzymes like TAL under the control of strong, inducible promoters to efficiently convert the precursor to the desired product. acs.orgnih.gov

Deleting genes for competing pathways to channel more metabolic flux towards 3-PPA.

Biosynthesis of Isobutanol: Isobutanol is not a natural major product of most common industrial microbes, but it can be produced by diverting intermediates from the L-valine biosynthesis pathway. researchgate.netnih.gov The common strategy involves introducing a synthetic pathway consisting of: nih.gov

Acetolactate synthase (AlsS): Converts pyruvate (B1213749) to 2-acetolactate (B3167203).

Keto-acid reductoisomerase (IlvC): Converts 2-acetolactate to 2,3-dihydroxy-isovalerate.

Dihydroxy-acid dehydratase (IlvD): Converts 2,3-dihydroxy-isovalerate to 2-ketoisovalerate.

2-Ketoacid decarboxylase (Kivd): A heterologous enzyme that decarboxylates 2-ketoisovalerate to isobutyraldehyde (B47883). nih.gov

Alcohol dehydrogenase (ADH): Reduces isobutyraldehyde to isobutanol. nih.gov

By co-expressing these pathways in a single engineered microorganism, it is theoretically possible to achieve de novo biosynthesis of this compound from a simple carbon source.

Utilization in Green Chemistry and Sustainable Production Processes

The biotechnological production of this compound aligns with several core principles of green chemistry, a framework aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Key aspects of its utilization in sustainable processes include:

Catalysis: Enzymatic synthesis relies on biocatalysts (lipases) which are highly selective and efficient, reducing the formation of byproducts and waste compared to stoichiometric chemical reagents. youtube.com

Use of Renewable Feedstocks: Genetically engineered microbes can produce the compound's precursors from renewable resources like glucose derived from plant biomass, reducing reliance on fossil fuels. youtube.com

Design for Energy Efficiency: Biocatalytic reactions are typically conducted under mild conditions (moderate temperatures and atmospheric pressure), significantly lowering the energy requirements compared to many traditional chemical syntheses.

Safer Solvents and Auxiliaries: Enzymatic esterification can often be performed in solvent-free systems, where one of the substrates acts as the solvent. This eliminates the need for volatile and often hazardous organic solvents, which is a major goal of green chemistry.

Waste Prevention: The high selectivity of enzymes minimizes waste generation. Furthermore, the use of immobilized enzymes allows for catalyst recycling, further improving the process's sustainability.

By leveraging biocatalysis and metabolic engineering, the production of this compound can be made more environmentally friendly and sustainable, meeting the demands of a market that is increasingly conscious of the environmental impact of chemical manufacturing.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing Isobutyl 3-phenylpropionate in laboratory settings?

this compound is synthesized via esterification of 3-phenylpropionic acid with isobutyl alcohol, typically using acid catalysts (e.g., sulfuric acid) under controlled temperature. Post-synthesis characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm ester bond formation and gas chromatography-mass spectrometry (GC-MS) to verify purity. For crystalline derivatives, X-ray diffraction (XRD) can validate molecular structure .

Q. What physicochemical properties of this compound are critical for experimental design?

The compound is a high-melting, white crystalline solid with low water solubility but high solubility in polar solvents like dimethylacetamide. These properties necessitate solvent selection for reaction media and purification steps (e.g., recrystallization from polar solvents). Melting point determination and solubility profiling are essential for optimizing reaction conditions .

Q. How can microbial degradation pathways of this compound be studied in environmental samples?

Researchers can use aerobic enrichment cultures with soil or wastewater samples, supplemented with the compound as the sole carbon source. Enzymatic activity (e.g., 3-phenylpropionate dioxygenase and dehydrogenases) is tracked via HPLC or spectrophotometric assays. Gene clusters (e.g., b2538-b2542 in E. coli) linked to aromatic degradation provide molecular targets for qPCR or metagenomic analysis .

Advanced Research Questions

Q. How should researchers address discrepancies in reported metabolite concentrations (e.g., 3-phenylpropionate derivatives) across studies?

Discrepancies may arise from analytical method variations, such as NMR chemical shift misassignments or calibration errors. For example, a tenfold concentration difference in 3-phenylpropionate levels between studies was traced to NMR spectral fitting errors . Validation using orthogonal techniques (e.g., LC-MS) and inter-laboratory replication are critical for resolving such contradictions.

Q. What experimental strategies optimize the study of this compound’s interaction with co-solvents or surfactants?

Phase behavior studies using dynamic light scattering (DLS) or interfacial tension measurements can elucidate interactions with surfactants (e.g., sodium isobutyl xanthate). For co-solvent effects, long-slim-tube displacement experiments—commonly used in miscibility pressure studies—can be adapted to assess solubility and stability under varying solvent ratios .

Q. How do enzymatic pathways for this compound degradation differ across microbial taxa?

Comparative genomics and proteomics can identify taxon-specific degradation mechanisms. For instance, Pseudomonadota employ dioxygenases (e.g., EC 1.14.1.-) for initial ring hydroxylation, while E. coli utilizes dehydrogenases (EC 1.1.1.40) for downstream processing. Enzyme kinetic assays and gene knockout studies are recommended to validate pathway divergence .

Methodological Guidelines

  • Synthesis & Purification : Use acid-catalyzed esterification with reflux conditions (~120°C) and monitor reaction progress via thin-layer chromatography (TLC). Purify via column chromatography with ethyl acetate/hexane gradients .
  • Analytical Validation : Cross-validate NMR/GC-MS data with reference spectra from databases like PubChem or Reaxys. For degradation studies, combine enzyme assays with transcriptomic profiling to link activity to gene expression .
  • Data Reproducibility : Document solvent purity, instrument calibration protocols, and environmental conditions (e.g., temperature, pH) to minimize inter-study variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.